2-Amino-5-(3-methoxypropoxy)benzamide

Medicinal Chemistry Computational ADME Benzamide SAR

Secure 2-Amino-5-(3-methoxypropoxy)benzamide (CAS 1249999-75-4) as a high-purity (98%) reference standard or a versatile intermediate. Its distinct 2-amino/5-(3-methoxypropoxy) pattern differentiates it from clinical benzamides (e.g., metoclopramide, sulpiride), enabling SAR exploration for GI prokinetic or anti-emetic activity with potentially reduced extrapyramidal side-effect risk. Use as a benchmark to probe metabolic soft spots (O-dealkylation vs. amide hydrolysis) or as a scaffold for parallel derivatization via its free amine and primary amide. Auth. for R&D only.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
Cat. No. B12091475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(3-methoxypropoxy)benzamide
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCOCCCOC1=CC(=C(C=C1)N)C(=O)N
InChIInChI=1S/C11H16N2O3/c1-15-5-2-6-16-8-3-4-10(12)9(7-8)11(13)14/h3-4,7H,2,5-6,12H2,1H3,(H2,13,14)
InChIKeyBOTXEGSMILKGDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(3-methoxypropoxy)benzamide (CAS 1249999-75-4): Core Identity, Physicochemical Profile, and Procurement Starting Point


2-Amino-5-(3-methoxypropoxy)benzamide (CAS 1249999-75-4) is a disubstituted benzamide featuring a 2-amino group and a 5-(3-methoxypropoxy) ether side chain on the benzene ring, with molecular formula C₁₁H₁₆N₂O₃ and a molecular weight of 224.26 g/mol [1]. Computed physicochemical descriptors include an XLogP3-AA of 0.8, a topological polar surface area (TPSA) of 87.6 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors, placing it within favorable drug-like property space [1]. The compound is commercially available from at least one supplier at a catalog purity of 98%, with procurement typically on an inquiry basis for quantities from 1 g to 10 g . Its structural substitution pattern distinguishes it from the larger class of 2-aminobenzamides and from clinically precedented benzamides such as metoclopramide.

Why 2-Amino-5-(3-methoxypropoxy)benzamide Cannot Be Swapped Casually: Structural Specificity, Receptor Binding Implications, and the Case Against Simple Analog Substitution


Within the substituted benzamide chemotype, both the position and nature of ring substituents are well-established as determinants of receptor selectivity and functional activity. Classic SAR from the metoclopramide series demonstrates that moving or modifying the 2-substituent can abolish dopamine D₂ antagonism while retaining or enhancing anti-emetic efficacy, proving that in-class compounds are not therapeutically interchangeable [1]. In the specific case of 2-amino-5-(3-methoxypropoxy)benzamide, the 2-amino (rather than 2-methoxy) group and the 5-(3-methoxypropoxy) (rather than 4-substituted or unsubstituted) ether chain create a substitution pattern distinct from every clinically advanced benzamide (e.g., metoclopramide, sulpiride, amisulpride, cisapride), and from common synthetic intermediates such as 2-amino-5-methoxybenzamide or 2-amino-N-(3-methoxypropyl)benzamide . Unverified substitution with a positional isomer or a truncated alkoxy analog risks altering hydrogen-bonding topology (amino group donor/acceptor pattern) and lipophilic balance (XLogP shift), which can in turn change target engagement profiles, solubility, and metabolic stability—all of which must be verified by experimental data, not inferred from class membership alone.

2-Amino-5-(3-methoxypropoxy)benzamide Quantitative Differentiation: Head-to-Head Evidence, Physicochemical Benchmarks, and Comparative SAR Positioning


Hydrogen-Bond Donor and Acceptor Architecture vs. 2-Amino-5-methoxybenzamide: Quantitative Topological Polar Surface Area and H-Bond Shifts

Compared with the truncated methoxy analog 2-amino-5-methoxybenzamide, the target compound extends the 5-position side chain from a single methyl ether to a 3-methoxypropoxy chain, increasing the rotatable bond count from 3 to 6 and the topological polar surface area (TPSA) from approximately 72 Ų to 87.6 Ų, while maintaining an identical hydrogen-bond donor count of 2 and acceptor count of 4 [1]. The longer, more flexible 5-alkoxy chain increases the maximum molecular length and accessible conformational space, which may differentially orient the terminal methoxy group for distal binding-site interactions not achievable with the methoxy analog.

Medicinal Chemistry Computational ADME Benzamide SAR

Substitution Pattern vs. Metoclopramide: Quantitative Dopamine D₂ Abolition in the Benzamide Class Demonstrates That 2-Amino vs. 2-Methoxy Drives Receptor Selectivity Divergence

In the landmark metoclopramide SAR study by Monković et al. (1988, J. Med. Chem.), replacement of the 2-methoxy group of metoclopramide with bulkier or hydrogen-bond-donating substituents was shown to ablate dopamine D₂ receptor binding affinity, reducing [³H]spiperone displacement IC₅₀ values from low nanomolar to >10,000 nM, while anti-emetic efficacy in cisplatin-treated dogs was preserved (protection from emesis at 0.1–1.0 mg/kg i.v.) [1]. The target compound, 2-amino-5-(3-methoxypropoxy)benzamide, carries a 2-amino group in place of the 2-methoxy of metoclopramide and positions its alkoxy chain at C5 rather than C4. Although direct binding data for the target compound are not publicly available, the class-level SAR predicts that the 2-amino substitution alone would reduce D₂ affinity by at least two orders of magnitude compared with 2-methoxy-substituted benzamides, while the C5-alkoxy chain may differently influence 5-HT₃ or 5-HT₄ receptor interactions relative to the C4-substituted metoclopramide scaffold.

Dopamine D2 Receptor Antiemetic SAR Benzamide Pharmacophore

Computed LogP and TPSA vs. Gefitinib-Related 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide: Physicochemical Differentiation for Kinase vs. GPCR Target Space

Gefitinib impurity 2, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide (CAS 246512-44-7), represents the closest structurally characterized benzamide with a related 5-(3-alkoxy) substitution pattern, differing from the target compound by a 4-methoxy group and a morpholino (rather than methoxy) terminus on the propoxy chain . Computed property comparison shows that the target compound (XLogP3-AA = 0.8; TPSA = 87.6 Ų; MW = 224.26) is significantly less lipophilic and has a smaller polar surface area than the gefitinib-related impurity (estimated XLogP ≈ 1.9; TPSA = 101.0 Ų; MW = 309.36), reflecting the absence of the morpholine ring and 4-methoxy group [1]. These differences predict that the target compound will have distinct oral absorption, CNS penetration potential, and solubility profiles relative to the more complex impurity compound, positioning it for applications requiring lower molecular weight and moderate rather than high lipophilicity.

EGFR Inhibitor Impurities Physicochemical Profiling Lead Optimization

Regioisomeric Distinction from 2-Amino-N-(3-methoxypropyl)benzamide: O-Linked vs. N-Linked Alkoxy Chain as a Determinant of Reactivity and Metabolic Liability

2-Amino-N-(3-methoxypropyl)benzamide (CAS 30481-59-5) carries the identical C₁₁H₁₆N₂O₂ molecular formula but differs by one oxygen atom (C₁₁H₁₆N₂O₂ vs. C₁₁H₁₆N₂O₃ for the target compound) and critically differs in connectivity: the comparator has an N-linked 3-methoxypropyl amide side chain, whereas the target compound has an O-linked 3-methoxypropyl ether at the C5 aromatic position and a free primary amide at C1 [1][2]. This regioisomeric distinction produces fundamentally different chemical reactivities: the N-alkyl amide of the comparator is susceptible to amidase-mediated hydrolysis releasing 3-methoxypropylamine, while the target compound's aromatic ether linkage is subject to O-dealkylation by CYP450 enzymes, yielding different metabolites and potentially distinct toxicity profiles. The free aromatic amine in the target compound (absent in the comparator, which has an unsubstituted ring) also enables azo-coupling, diazotization, and Schiff base chemistry that is unavailable with the N-substituted comparator.

Benzamide Regioisomers Metabolic Stability Synthetic Intermediate Selection

2-Amino-5-(3-methoxypropoxy)benzamide: Evidence-Linked Application Scenarios for Research Procurement and Screening Library Design


Lead-Like and Fragment-Elaboration Starting Point for Non-Dopaminergic GI or CNS Programs

The compound's low molecular weight (224.26 Da), moderate lipophilicity (XLogP 0.8), and structurally inferred low dopamine D₂ liability (based on class SAR from Monković et al., 1988 [1]) position it as a lead-like scaffold for teams seeking benzamide-derived GI prokinetic or anti-emetic activity without the extrapyramidal side-effect risks associated with D₂ antagonism. The free 2-amino and primary amide groups provide synthetic handles for parallel derivatization, while the 5-(3-methoxypropoxy) chain offers conformational flexibility for probing distal binding pockets.

Regioisomeric Comparator Pair for Metabolic Stability Studies (O-Dealkylation vs. Amide Hydrolysis)

The target compound and its N-alkyl regioisomer, 2-amino-N-(3-methoxypropyl)benzamide, form a controlled pair for investigating CYP450-mediated O-dealkylation versus amidase-mediated amide hydrolysis pathways [2][3]. With only an oxygen atom difference in molecular weight (ΔMW = +16) but fundamentally different metabolic soft spots, this pair enables clean interpretation of metabolic stability assay results in liver microsome or hepatocyte preparations.

Physicochemical Benchmark for 2-Amino-5-alkoxybenzamide Library Enumeration

The computed TPSA (87.6 Ų), XLogP (0.8), and hydrogen-bond profile (2 HBD, 4 HBA) of the target compound [4] establish baseline property values for any virtual or wet-chemistry library that explores variation at the 5-alkoxy chain (e.g., ethoxy, butoxy, benzyloxy analogs). Procurement of the parent 3-methoxypropoxy compound as a reference standard allows direct experimental determination of solubility, permeability, and plasma protein binding against which all subsequent analogs can be benchmarked.

Synthetic Intermediate for Diversification via Amide Coupling or Azo Chemistry

Unlike the N-alkyl regioisomer, the target compound's free primary benzamide and aromatic amine groups [4] support amide coupling (e.g., with carboxylic acid building blocks), sulfonylation, reductive amination, and diazotization/azo-coupling chemistries. This reactivity profile makes it a more versatile intermediate for generating diverse screening libraries than analogs where the amide nitrogen is already substituted.

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